molecular formula C11H15Cl2N3 B1463317 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 1239761-91-1

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1463317
CAS No.: 1239761-91-1
M. Wt: 260.16 g/mol
InChI Key: HKHPORITCUTKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is a halogenated aniline derivative characterized by two chlorine substituents at the 3- and 5-positions of the benzene ring and a 4-methylpiperazine group at the para position. This structural combination makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antipsychotic agents .

Properties

IUPAC Name

3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHPORITCUTKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halonitrobenzenes

A common and effective approach to prepare 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline involves nucleophilic aromatic substitution of halogenated nitrobenzenes with 1-methylpiperazine, followed by reduction of the nitro group to the corresponding aniline.

Typical Procedure:

  • Starting from 3,5-dichloro-4-nitrohalobenzene, the reaction is carried out by adding 1-methylpiperazine and a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
  • The mixture is refluxed for several hours (e.g., 5 hours), enabling substitution of the halogen by the 4-methylpiperazin-1-yl moiety.
  • After completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane.
  • The crude nitro-substituted intermediate is purified by chromatography.

Reduction Step:

  • The nitro group is then reduced to an aniline using catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions in solvents such as ethanol or tetrahydrofuran.
  • Alternatively, chemical reductions using iron and ammonium chloride in methanol-water mixtures have been reported.

Yields and Purification:

  • The nucleophilic substitution step typically yields 59% of the nitro intermediate.
  • Reduction to the aniline proceeds with yields ranging from 72% to 85%.
  • Purification is often achieved by automated flash chromatography using solvent mixtures such as hexanes, ethyl acetate, and methanol.

This method is supported by detailed procedures where 4-(4-methylpiperazin-1-yl)phenylamine derivatives were synthesized with high efficiency and purity.

Bromination and Coupling Followed by Reduction

An alternative method involves:

  • Bromination of a methylpiperazine-substituted nitrobenzene derivative using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile at mild temperatures (25–30°C).
  • The brominated intermediate is then coupled with 1-methylpiperazine.
  • The resulting compound is treated with ethyl acetate hydrochloride to form a dihydrochloride salt.
  • Reduction of the nitro group to an aniline is carried out using iron and ammonium chloride in methanol/water.

This process was developed as an improved route to related compounds and can be adapted for the dichloro-substituted analogs by appropriate selection of starting materials. The method emphasizes mild conditions and good yields (e.g., 53 g isolated product with melting range 110–120.8°C).

Reductive Amination and Palladium-Catalyzed Hydrogenation

In some synthetic routes, reductive amination is employed to introduce the 4-methylpiperazinyl group:

  • Reaction of 4-piperidone derivatives with 1-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride in dichloromethane or 1,2-dichloroethane.
  • Subsequent hydrogenation with Pd/C to reduce nitro groups or other reducible functionalities.

This approach is more common in the synthesis of complex triazine derivatives but can be adapted for aniline derivatives with dichloro substitution.

Summary Table of Preparation Methods

Step Method Details Reagents/Conditions Yield (%) Notes
Nucleophilic Aromatic Substitution Halonitrobenzene + 1-methylpiperazine, K2CO3, DMSO, reflux 5 h 3,5-Dichloro-4-nitrohalobenzene, 1-methylpiperazine ~59 (intermediate) Followed by reduction to aniline
Reduction of Nitro Group Catalytic hydrogenation with Pd/C in EtOH or EtOH/THF H2, Pd/C, rt 72–85 Alternative: Fe/NH4Cl reduction
Bromination & Coupling Bromination with DBDMH in acetonitrile, coupling with 1-methylpiperazine, salt formation DBDMH, acetonitrile, ethyl acetate HCl ~53 Mild conditions, salt isolation
Reductive Amination 4-piperidone + 1-methylpiperazine, NaBH(OAc)3, DCM; hydrogenation with Pd/C NaBH(OAc)3, Pd/C, EtOH/THF Variable More common in triazine derivatives

Research Findings and Notes

  • The nucleophilic aromatic substitution route is widely used due to the availability of halonitrobenzene precursors and the straightforward substitution reaction with 1-methylpiperazine.
  • Reduction methods vary, with catalytic hydrogenation preferred for cleaner reactions and higher purity products.
  • Bromination followed by coupling offers an improved process with controlled reaction conditions and good yields.
  • Reductive amination is less common for this specific compound but useful in related synthetic schemes.
  • Purification is critical and typically involves chromatographic techniques to achieve high purity required for pharmaceutical intermediates.
  • The choice of solvent, temperature, and reducing agent significantly affects yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Inhibition of Anaplastic Lymphoma Kinase

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline has been identified as a potent inhibitor of ALK, a validated target in cancer treatment, particularly for non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on ALK-positive cell lines. For instance, compounds derived from this structure have shown IC50 values in the nanomolar range against various cancer cell lines expressing ALK mutations .

Synthesis of Related Compounds

The synthesis of this compound serves as a precursor for generating a series of analogs that may possess enhanced pharmacological properties. A notable approach involves modifying the piperazine moiety or substituents on the aniline ring to optimize biological activity and pharmacokinetic profiles. For example, cross-over analogs have been developed to improve aqueous solubility and reduce plasma protein binding while maintaining potency against specific targets .

Targeting Other Kinases

Beyond ALK, research has explored the use of this compound in developing inhibitors for other kinases involved in tumorigenesis. The compound's structure allows for modifications that can enhance selectivity towards targets like fibroblast growth factor receptors (FGFR), which are implicated in various malignancies .

Case Studies and Clinical Implications

Several studies have reported on the efficacy of compounds related to this compound in clinical settings. For instance, a series of ALK inhibitors derived from this scaffold have progressed through clinical trials, demonstrating promising results in patients with advanced ALK-positive NSCLC . The ability to induce tumor regression and improve patient outcomes highlights the therapeutic potential of this compound.

Table 1: Antiproliferative Activity of Derivatives

Compound NameTargetIC50 (nM)Cell LineReference
Compound AALK70NPM-ALK positive ALCL
Compound BALK40Neuroblastoma KELLY
Compound CFGFR30Various Cancer Lines

Table 2: Synthesis Overview

Reaction TypeStarting MaterialsYield (%)Conditions
Buchwald-Hartwig Coupling3,5-Dichloroaniline + Piperazine85Ethanol, reflux
Suzuki CouplingHalogenated Aniline + Boronic Acid90Toluene, base

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 104147-32-2)

  • Structure : Replaces the piperazine group with a tetrafluoroethoxy chain.
  • Properties : Increased hydrophobicity due to fluorine atoms, with a molecular weight of 278.03. Used as a key intermediate in hexaflumuron (insecticide) synthesis.

3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline (CAS 1581304-46-2)

  • Structure : Features a pyridazine ring instead of piperazine.
  • Molecular weight: 290.54 .

4-Methylpiperazinyl Anilines with Distinct Substituents

4-(4-Methylpiperazino)aniline (CAS 16153-81-4)

  • Structure : Lacks chlorine substituents.
  • Properties : Melting point 89–91°C; higher water solubility due to the absence of hydrophobic chlorine atoms. Used in drug discovery for its unhindered amine reactivity .

2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5)

  • Structure : Adds a methyl group at the 2-position.
  • Properties : Steric hindrance from the methyl group may reduce interaction with planar biological targets compared to the target compound .

Piperazine Derivatives with Functional Modifications

4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]aniline (CAS 1033330-43-6)

  • Structure : Chiral dimethylpiperazine substituent.
  • Properties : Stereochemistry could enhance selectivity in chiral drug synthesis, though the absence of chlorine reduces electron-withdrawing effects .

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • Structure : Piperazine linked via a methylene group with a trifluoromethyl substituent.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Application
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline ~276.17 (calc.) 3,5-Cl; 4-methylpiperazine Pharmaceutical intermediates
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 278.03 3,5-Cl; tetrafluoroethoxy Insecticide synthesis
4-(4-Methylpiperazino)aniline 191.27 4-methylpiperazine Drug discovery
4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]aniline 205.30 Chiral dimethylpiperazine Chiral intermediate

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The target compound’s piperazine group is critical for interacting with biological targets (e.g., serotonin receptors), while chloro substituents enhance stability .
  • Agrochemical Utility : Analogs like 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline demonstrate the role of halogen and ether groups in insecticide activity .
  • Synthetic Challenges : Piperazine-containing compounds often require protection/deprotection strategies to avoid side reactions, as seen in and .

Biological Activity

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the realm of cancer research and kinase inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be characterized as follows:

  • Molecular Formula : C11H14Cl2N4
  • Molecular Weight : 273.16 g/mol
  • IUPAC Name : 3,5-Dichloro-4-(piperazin-1-yl)aniline

This compound features a dichlorobenzene moiety and a piperazine group, which are critical for its biological activity.

1. Kinase Inhibition

This compound has been studied extensively for its role as a kinase inhibitor. Research indicates that it exhibits potent inhibitory effects on various kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) :
    • IC50 values reported around 30.2 nM , indicating strong inhibitory activity against FGFR1 .
Kinase TargetIC50 Value (nM)Reference
FGFR130.2
JAK3Potent inhibition observed

2. Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines:

  • Bcr-Abl Kinase Inhibition :
    • Exhibited significant inhibitory activity against Bcr-Abl kinase, which is crucial in chronic myeloid leukemia (CML) .
Cancer Cell LineIC50 Value (μM)Reference
K5621.24 - 7.62
MV4-11Significant cytotoxicity observed

The biological activity of this compound can be attributed to its ability to bind selectively to ATP-binding sites in kinases, thereby preventing phosphorylation processes essential for cancer cell survival and proliferation. The presence of the piperazine group enhances solubility and bioavailability, contributing to its efficacy.

Case Study 1: FGFR Inhibition

In a study focusing on the design and synthesis of FGFR inhibitors, analogs of this compound were evaluated for their binding affinity and inhibitory potency. The study highlighted that modifications at specific positions on the aniline ring could enhance activity further .

Case Study 2: Anticancer Efficacy

Another investigation assessed the compound's effects on leukemia cell lines (K562 and MV4-11). The results indicated that treatment with the compound led to reduced cell viability and induced apoptosis through ROS-mediated pathways .

Q & A

Basic: What are the optimal synthetic routes for 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) of a halogenated nitroarene precursor with 4-methylpiperazine, followed by reduction of the nitro group to an amine. Key steps include:

  • Step 1: React 3,5-dichloro-1-fluoro-4-nitrobenzene with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours to form the nitro intermediate .
  • Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). Post-reduction, isolate the free base and convert it to a stable salt (e.g., dihydrochloride) using HCl .
    Critical Parameters:
  • Solvent choice (DMF vs. acetonitrile) impacts reaction kinetics.
  • Excess 4-methylpiperazine (1.5–2 eq) improves NAS efficiency .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Key characterization methods include:

  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), piperazine N–CH₃ (δ 2.3–2.5 ppm), and NH₂ (δ 4.5–5.0 ppm, broad).
    • ¹³C NMR: Quaternary carbons adjacent to Cl (δ 125–135 ppm) and piperazine carbons (δ 45–55 ppm) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 290.1 (C₁₁H₁₃Cl₂N₃⁺) .
  • X-ray Crystallography: Used to confirm regiochemistry and salt formation (e.g., dihydrochloride) .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility:
    • Freely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<1 mg/mL).
    • Acidic conditions (HCl salts) enhance aqueous solubility .
  • Stability:
    • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
    • Protect from light to avoid decomposition of the aniline moiety .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Temperature: Higher temperatures (>100°C) may degrade the nitro intermediate, reducing yield .
  • Catalyst Activity: Fresh vs. recycled Pd-C in hydrogenation affects reduction efficiency .
  • Purification Methods: Column chromatography (silica gel) vs. recrystallization (ethanol/water) impacts recovery .
    Recommendation: Optimize via Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent interactions .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying:

  • Piperazine Substituents: Replace 4-methyl with bulkier groups (e.g., 4-ethylpiperazine) to assess steric effects on receptor binding .
  • Halogen Positioning: Compare 3,5-dichloro vs. 2,4-difluoro analogs to study electronic effects .
  • Amine Functionalization: Acylate the aniline NH₂ to evaluate pharmacokinetic properties (e.g., chloroacetylation ).
    Example: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline dihydrochloride showed enhanced solubility in SAR studies .

Advanced: What computational methods predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina) to model binding to targets like serotonin receptors (5-HT₂A). The methylpiperazine moiety likely interacts with hydrophobic pockets .
  • DFT Calculations: Analyze electron density maps to predict reactivity at the aniline NH₂ (e.g., susceptibility to oxidation) .
  • MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.